6-Methoxyquinazolin-4-amine
Overview
Description
6-Methoxyquinazolin-4-amine is a chemical compound that belongs to the class of quinazolines. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Medicinal Chemistry: Antitumor Activity
6-Methoxyquinazolin-4-amine derivatives have been studied for their potential antitumor properties. They are significant in pharmaceutical chemistry due to their broad range of medicinal and therapeutic activities .
Antifungal Applications
These compounds also exhibit antifungal activities, making them valuable in the development of new antifungal agents .
Anti-inflammatory Properties
In the realm of anti-inflammatory drugs, 6-Methoxyquinazolin-4-amine derivatives play a crucial role due to their structure–activity relationship and mode of action .
Antibacterial Uses
The antibacterial properties of these derivatives make them candidates for the synthesis of new antibacterial drugs .
Antioxidant Effects
Their antioxidant activities are also noteworthy, providing potential applications in oxidative stress-related diseases .
Material Science: Functional Materials
In material science, these compounds are explored for the design and fabrication of functional materials such as polymers, catalysts, sensors, and nanomaterials .
Mechanism of Action
Target of Action
6-Methoxyquinazolin-4-amine is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in driving tumor cell proliferation and tumor vascularization . The primary targets of this compound include the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . In addition, 6-Methoxyquinazolin-4-amine inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby preventing the signaling processes that drive tumor cell proliferation and angiogenesis . In a broad array of preclinical tumor models including breast, lung, colon, and prostate cancer, 6-Methoxyquinazolin-4-amine demonstrated potent inhibition of tumor growth and caused tumor regression . In cell culture models, it retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors .
Biochemical Pathways
The biochemical pathways affected by 6-Methoxyquinazolin-4-amine are those involving the EGF, HER2, and VEGF RTKs, as well as EphB4 . These pathways play crucial roles in cell proliferation, survival, and angiogenesis, which are key processes in tumor growth and progression . By inhibiting these pathways, 6-Methoxyquinazolin-4-amine disrupts the growth and survival of tumor cells and inhibits the formation of new blood vessels that would otherwise supply the tumor with nutrients .
Result of Action
The result of 6-Methoxyquinazolin-4-amine’s action is the inhibition of tumor growth and the induction of tumor regression . This is achieved through the compound’s inhibitory effects on key RTKs, which disrupt the signaling pathways that drive tumor cell proliferation and angiogenesis .
properties
IUPAC Name |
6-methoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBPHARYACNVKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591699 | |
Record name | 6-Methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinazolin-4-amine | |
CAS RN |
885277-51-0 | |
Record name | 6-Methoxy-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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